molecular formula C22H21N3O5 B10863327 methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

Cat. No.: B10863327
M. Wt: 407.4 g/mol
InChI Key: AZAYTZHWOMZUJY-UHFFFAOYSA-N
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Description

The compound methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate (hereafter referred to as the "target compound") is a pyrazolone derivative featuring a 1,5-dihydro-4H-pyrazol-4-ylidene core. Key structural attributes include:

  • Pyrazolone ring: A five-membered heterocycle with two nitrogen atoms and a ketone group at position 3.
  • Substituents: A phenyl group at position 1. A 2-methoxy-2-oxoethyl group at position 2. A methyl benzoate moiety linked via an ethylidene-amino bridge at position 3.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzoate

InChI

InChI=1S/C22H21N3O5/c1-14(23-16-11-9-15(10-12-16)22(28)30-3)20-18(13-19(26)29-2)24-25(21(20)27)17-7-5-4-6-8-17/h4-12,24H,13H2,1-3H3

InChI Key

AZAYTZHWOMZUJY-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)C(=O)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the benzoate ester: The pyrazole intermediate is then reacted with methyl 4-aminobenzoate under suitable conditions to form the desired product.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these targets, modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolone-Based Analogs

(a) Ethyl 4-{(2Z)-2-[3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate ()
  • Core : Shares the 5-oxo-1,5-dihydro-4H-pyrazolone scaffold.
  • Position 3: Methyl group instead of 2-methoxy-2-oxoethyl, reducing ester functionality and hydrophilicity. Linkage: Hydrazinyl bridge instead of ethylidene-amino, altering conformational flexibility.
  • Implications : The thiazole moiety may enhance binding to metal-containing enzymes (e.g., HDACs) compared to the phenyl group in the target compound .
(b) 4-[3-(1,3-Benzodioxol-5-yl)-4-[2-(Hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic Acid ()
  • Core : Similar pyrazolone ring but with a benzodioxol substituent.
  • Position 3: 2-(Hydroxyamino)-2-oxoethyl group introduces a hydroxamic acid motif, a known pharmacophore for metalloenzyme inhibition (e.g., HDACs).
  • Implications : The hydroxamic acid group could confer stronger chelation properties than the target compound’s methoxy-oxoethyl group .

Non-Pyrazolone Analogs: 5-Oxo-Imidazole Derivatives ()

  • Core : 5-Oxo-imidazole instead of pyrazolone, altering nitrogen positioning and ring tautomerism.
  • The target compound’s pyrazolone core may offer greater stability under physiological conditions compared to imidazole .

Computational and Bioactivity-Based Comparisons

Chemical Similarity Metrics ()

  • Tanimoto Coefficient : Used to quantify structural similarity based on molecular fingerprints (e.g., MACCS keys, Morgan fingerprints).
    • The target compound’s ester and pyrazolone groups would yield high similarity to compounds like those in and (~70–80% similarity).
    • Lower similarity (~50–60%) to imidazole derivatives () due to core heterocycle differences.
  • Bioactivity Clustering : Compounds with similar pyrazolone scaffolds (e.g., ) are likely to cluster together in bioactivity profiles, suggesting shared targets (e.g., oxidoreductases, kinases) .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Ethyl Benzoate Derivative () Benzodioxol Derivative ()
Molecular Weight ~400 g/mol ~430 g/mol ~380 g/mol
logP ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity due to thiazole) ~1.8 (lower due to hydroxamic acid)
Solubility Low in water Very low Moderate (ionizable hydroxamic acid)
Protein Binding High (aromatic groups) Very high (thiazole) Moderate (polar groups)

Biological Activity

Methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate, with the CAS number 884409-04-5, is a complex organic compound known for its diverse biological activities. The compound features multiple functional groups that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O5C_{22}H_{21}N_{3}O_{5} with a molecular weight of 407.4 g/mol. Its structure includes a benzoate moiety linked to a pyrazole derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H21N3O5
Molecular Weight407.4 g/mol
CAS Number884409-04-5

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds with pyrazole rings often exhibit antimicrobial properties. Studies have shown that similar derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Activity

The compound's structure suggests possible interactions with cellular targets involved in cancer progression. In vitro studies have indicated that derivatives of pyrazole can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : Interaction with cell surface receptors could lead to changes in signaling cascades that affect cell growth and differentiation.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies highlight the biological potential of methyl 4-{(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate:

Study 1: Anticancer Activity

A study published in Molecules explored the anticancer effects of various pyrazole derivatives. It was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating the importance of structural variations in developing effective anticancer agents .

Study 2: Antimicrobial Efficacy

In another research effort, derivatives similar to methyl 4-{(1Z)-... exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the pyrazole ring was essential for this activity .

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